molecular formula C18H23N5O2S2 B13359556 6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359556
M. Wt: 405.5 g/mol
InChI Key: QRZXSXVEMSKKQO-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core. The molecule is substituted at position 6 with a 3,4-dimethylbenzyl group and at position 3 with a 1-(methylsulfonyl)-3-piperidinyl moiety.

Properties

Molecular Formula

C18H23N5O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

6-[(3,4-dimethylphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5O2S2/c1-12-6-7-14(9-13(12)2)10-16-21-23-17(19-20-18(23)26-16)15-5-4-8-22(11-15)27(3,24)25/h6-7,9,15H,4-5,8,10-11H2,1-3H3

InChI Key

QRZXSXVEMSKKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with a sulfur source, such as sulfur monochloride or sulfur dichloride, to form the thiadiazole ring.

    Introduction of the Piperidine Group: The resulting triazolothiadiazole is then reacted with a piperidine derivative under suitable conditions, such as heating in the presence of a base.

    Introduction of the Dimethylbenzyl Group: Finally, the compound is alkylated with 3,4-dimethylbenzyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The triazolo-thiadiazole scaffold is highly versatile, with modifications at positions 3 and 6 dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogues:

Compound Name & Substituents Key Features Reference Evidence
6-(Adamantyl)-3-aryl derivatives (e.g., 5a–5d) Adamantyl groups enhance steric bulk, improving COX-1/2 inhibitory activity. Fluorophenyl substituents increase electronic interactions.
6-(4-Nitrophenyl)-3-(dimethylphenylamino) derivatives (e.g., 7c–7e) Nitro groups enhance electron-withdrawing effects, potentially boosting anticancer activity. Methyl groups improve lipophilicity.
3-Indole-6-(substituted phenyl) derivatives (e.g., 5a–5d) Indole moieties enable π-π stacking and hydrogen bonding, critical for Bcl-2-targeted anticancer activity.
6-(Halogenated aryl)-3-phenyl/adamantyl derivatives (e.g., compounds 1 and 2) Halogens (Cl, F) enhance dipole interactions. Adamantyl vs. phenyl substituents alter crystal packing via noncovalent interactions.
3-(Methylsulfonyl-piperidinyl)-6-(3,4-dimethylbenzyl) derivative (Target Compound) Methylsulfonyl group increases polarity and solubility compared to methyl or halogen substituents. Piperidinyl adds conformational flexibility. N/A (Inferred)

Structure-Activity Relationships (SAR)

  • Position 6: Bulky groups (adamantyl, 3,4-dimethylbenzyl) enhance enzyme inhibition by fitting into hydrophobic pockets. Electron-withdrawing groups (NO₂, halogens) improve DNA interaction .
  • Position 3 : Polar substituents (methylsulfonyl, piperidinyl) improve solubility and target binding. Aryl groups (phenyl, indole) enable π-π stacking with aromatic residues in proteins .

Biological Activity

6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound characterized by its unique structural features that include a triazole ring fused with a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O2S2C_{18}H_{23}N_5O_2S_2 with a molecular weight of approximately 405.5 g/mol. The structure consists of several functional groups that contribute to its biological activity:

  • Triazole and Thiadiazole Rings : These rings are known for their diverse biological activities.
  • Piperidinyl Group : Substituted with a methylsulfonyl moiety which enhances solubility and biological interaction.
  • 3,4-Dimethylbenzyl Group : This moiety may influence the compound's pharmacokinetic properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this compound have been reported to induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the activity of pro-inflammatory enzymes and cytokines. This activity suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in disease processes. For example:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
  • Topoisomerases : These enzymes are critical for DNA replication; inhibition can lead to cancer cell death .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various triazolo-thiadiazole derivatives on human cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory properties, researchers found that compounds similar to this compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This reduction highlights the compound's potential in managing inflammatory conditions .

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight 405.5 g/molVaries (typically lower)
Anticancer Activity Significant inhibition of cancer cell growthModerate to high
Anti-inflammatory Inhibits pro-inflammatory cytokinesVaries widely
Enzyme Inhibition Effective against COX and topoisomerasesSimilar inhibition profiles

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound forms hydrogen bonds with target enzymes and receptors.
  • Modulation of Signaling Pathways : It influences pathways related to cell survival and proliferation.

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